Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring substituted with bromine and fluorine, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the bromination and fluorination of pyridine derivatives, followed by the coupling of the resulting 2-bromo-5-fluoropyridine with piperazine. The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions .
Chemical Reactions Analysis
Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, often using palladium-catalyzed conditions
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate can be compared with other piperazine derivatives and pyridine-based compounds:
2-Bromo-5-fluoropyridine: A key intermediate in the synthesis of the target compound, known for its reactivity in substitution and coupling reactions.
Piperazine Derivatives: Compounds like piperazine-1-carboxylate are widely studied for their pharmacological properties and are used in various therapeutic applications.
Fluorinated Pyridines: These compounds are known for their unique chemical properties and are used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer unique reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3O3/c1-2-21-13(20)18-5-3-17(4-6-18)12(19)9-7-11(14)16-8-10(9)15/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFXMWEPPLHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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